1-Butylindoline-2-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

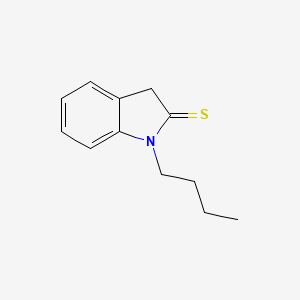

1-Butylindoline-2-thione (CAS: 112817-84-2) is a heterocyclic compound featuring a bicyclic indoline core substituted with a butyl group at the 1-position and a thione (-C=S) group at the 2-position. Its molecular formula is C₁₂H₁₅NS, with a molecular weight of 205.32 g/mol . The compound’s structure (Figure 1) combines the aromatic indole system with a sulfur-containing functional group, enabling unique electronic and steric properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison

Key Observations :

- Core Heterocycles: Indoline (bicyclic) vs. imidazolidine/imidazoline (monocyclic) vs. pyridine/benzimidazole (aromatic). The indoline system in this compound offers greater rigidity and extended π-conjugation compared to imidazolidine derivatives .

- Substituent Effects : The butyl group enhances lipophilicity, while hydroxyethyl (in imidazolidine) and hydroxyl (in pyrithione) increase hydrophilicity. The trifluoromethyl group in imidazoline derivatives introduces strong electron-withdrawing effects, altering reactivity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound | Solubility (Polar Solvents) | Melting Point (°C) | LogP (Predicted) | Reactivity of Thione Group |

|---|---|---|---|---|

| This compound | Low (non-polar solvents) | Not reported | 3.8 | Moderate nucleophilicity |

| 1-(2-Hydroxyethyl)imidazolidine-2-thione | High (water, ethanol) | 160–162 | 0.5 | High (due to H-bonding) |

| Pyrithione | Moderate (DMSO, ethanol) | 140–142 | 1.2 | High (metal chelation) |

| 1-Allyl-1H-benzimidazole-2-thione | Low (chloroform) | 105–107 | 2.5 | Reactive (allyl addition) |

Key Observations :

- Solubility : The butyl group in this compound reduces solubility in polar solvents compared to hydroxyethyl-substituted analogs .

- Reactivity : The thione group’s nucleophilicity varies with substituents. Pyrithione’s hydroxyl group enhances metal-binding capacity, making it effective in antimicrobial applications .

Research Findings and Case Studies

- Synthetic Routes : this compound is synthesized via alkylation of indoline-2-thione, whereas pyrithione is prepared through cyclization of hydroxylamine derivatives .

- Stability : The trifluoromethylphenyl-substituted imidazoline-2-thione exhibits superior thermal stability (decomposition >250°C) compared to this compound, likely due to the CF₃ group’s electron-withdrawing effect .

- Biological Activity : Pyrithione’s EC₅₀ against Candida albicans is 0.5 μM, significantly lower than benzimidazole-2-thiones (EC₅₀ ~10 μM), highlighting the role of the hydroxyl group in bioactivity .

属性

CAS 编号 |

112817-84-2 |

|---|---|

分子式 |

C12H15NS |

分子量 |

205.319 |

IUPAC 名称 |

1-butyl-3H-indole-2-thione |

InChI |

InChI=1S/C12H15NS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12(13)14/h4-7H,2-3,8-9H2,1H3 |

InChI 键 |

NGMMELGMUQNMKR-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=S)CC2=CC=CC=C21 |

同义词 |

2H-Indole-2-thione, 1-butyl-1,3-dihydro- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。